2,6-Difluoro-3-methylbenzotrifluoride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-3-methylbenzotrifluoride typically involves the fluorination of 3-methylbenzotrifluoride. The reaction is carried out under controlled conditions using fluorinating agents such as elemental fluorine or other fluorinating reagents . The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the product. Safety measures are also implemented to handle the reactive fluorinating agents and to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-3-methylbenzotrifluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agents used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like halogens.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile or electrophile used.
Oxidation Reactions: Products include carboxylic acids, aldehydes, or ketones.
Reduction Reactions: Products include alcohols or other reduced derivatives.
Scientific Research Applications
2,6-Difluoro-3-methylbenzotrifluoride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Employed in the development of fluorinated analogs of biologically active molecules for studying their interactions and mechanisms.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the design of drugs with improved metabolic stability and bioavailability.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-3-methylbenzotrifluoride depends on its specific applicationThe molecular targets and pathways involved vary depending on the context of its use, such as in drug design or material science .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Difluoro-2-methylbenzotrifluoride
- 2-Bromo-3-methylbenzotrifluoride
- 2-Bromo-4-methylbenzotrifluoride
Uniqueness
2,6-Difluoro-3-methylbenzotrifluoride is unique due to the specific positioning of the fluorine atoms and the methyl group on the benzene ring. This unique arrangement imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1,3-difluoro-4-methyl-2-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5/c1-4-2-3-5(9)6(7(4)10)8(11,12)13/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLOUOMJKONEAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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